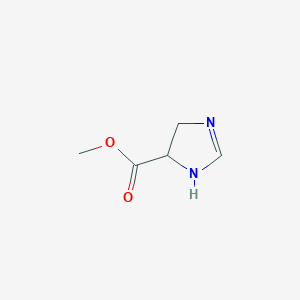

methyl 4,5-dihydro-1H-imidazole-5-carboxylate

CAS No.: 652128-54-6

Cat. No.: VC4120966

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652128-54-6 |

|---|---|

| Molecular Formula | C5H8N2O2 |

| Molecular Weight | 128.13 |

| IUPAC Name | methyl 4,5-dihydro-1H-imidazole-5-carboxylate |

| Standard InChI | InChI=1S/C5H8N2O2/c1-9-5(8)4-2-6-3-7-4/h3-4H,2H2,1H3,(H,6,7) |

| Standard InChI Key | HDJOZRJKHMBVCU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CN=CN1 |

| Canonical SMILES | COC(=O)C1CN=CN1 |

Introduction

Structural and Chemical Properties of Methyl 4,5-Dihydro-1H-Imidazole-5-Carboxylate

The core structure of methyl 4,5-dihydro-1H-imidazole-5-carboxylate consists of a 4,5-dihydroimidazole ring fused with a methyl ester group at the 5-position. The partial saturation of the imidazole ring reduces aromaticity compared to fully conjugated analogs, altering its electronic properties and reactivity. The ester moiety introduces hydrolytic susceptibility, enabling potential prodrug applications or further functionalization via saponification .

Molecular Geometry and Spectroscopic Characterization

The compound’s planar geometry is inferred from analogous imidazole derivatives, where nitrogen atoms at positions 1 and 3 participate in hydrogen bonding. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C-NMR, is critical for structural confirmation. For instance, in related methyl 1H-benzimidazole-5-carboxylates, characteristic signals include methyl ester protons at δ 3.8–4.0 ppm and imidazole ring protons at δ 6.8–8.2 ppm . While specific NMR data for methyl 4,5-dihydro-1H-imidazole-5-carboxylate are unavailable, its reduced ring saturation would likely upfield-shift proton signals due to decreased diamagnetic anisotropy.

Mass spectrometry (LC-MS) further aids in molecular weight confirmation. The parent ion [M+H]⁺ at m/z 129 aligns with its molecular weight of 128.13. Fragmentation patterns would likely involve loss of the methyl ester group (Δ m/z 32) or ring-opening reactions.

Synthetic Routes and Optimization

Functional Group Modifications

Post-synthetic modifications, such as nucleophilic substitutions at the 2-position, expand structural diversity. In benzimidazole analogs, chlorination with POCl₃ followed by 4-methylpiperidine substitution enhanced antibacterial activity . Applying similar strategies to methyl 4,5-dihydro-1H-imidazole-5-carboxylate could introduce alkyl or aryl groups, modulating physicochemical properties.

Physicochemical and Pharmacokinetic Profiling

Predicted ADME Parameters

While experimental ADME (Absorption, Distribution, Metabolism, Excretion) data are lacking, computational models suggest favorable pharmacokinetics. Lipophilicity (LogP ≈ 1.2–1.5) and polar surface area (TPSA ≈ 50 Ų) align with Lipinski’s Rule of Five, indicating oral bioavailability potential. Comparatively, methyl 1H-benzimidazole-5-carboxylate derivatives exhibit LogP values of 3.5–6.1, highlighting how ring saturation reduces hydrophobicity .

Table 1: Theoretical Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 128.13 g/mol |

| LogP | 1.4 (predicted) |

| TPSA | 47.4 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Research Gaps and Future Directions

Current literature lacks experimental data on this compound’s synthesis yields, spectral fingerprints, and biological activity. Priority areas include:

-

Synthetic Optimization: Systematic studies on cyclocondensation vs. esterification routes to maximize yields.

-

Biological Screening: In vitro assays against bacterial, fungal, and cancer cell lines to validate hypothesized antimicrobial/anticancer effects.

-

Coordination Studies: Exploring metal-organic frameworks (MOFs) or catalysts using this ligand.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume